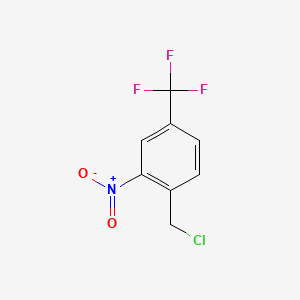

2-Nitro-4-(trifluoromethyl)benzyl chloride

描述

Contextualizing 2-Nitro-4-(trifluoromethyl)benzyl chloride within Substituted Benzyl (B1604629) Halides

This compound is a member of the substituted benzyl halide family. Benzyl halides, in general, are compounds where a halogen atom is attached to a methyl group that is, in turn, bonded to a benzene (B151609) ring. The reactivity of the benzylic halogen is highly influenced by the nature and position of other substituents on the aromatic ring.

In the case of this compound, the presence of both a nitro group and a trifluoromethyl group on the benzene ring significantly impacts its properties. These groups are strongly electron-withdrawing, which has a profound effect on the reactivity of the benzylic chloride.

Below is a data table of predicted and known properties for this compound and related compounds for context.

| Property | This compound | p-Nitrobenzyl chloride | Benzyl chloride |

| Molecular Formula | C8H5ClF3NO2 | C7H6ClNO2 | C7H7Cl |

| Molecular Weight | 239.59 g/mol | 171.58 g/mol | 126.58 g/mol |

| XLogP3 | 3.0 | 2.4 | 2.3 |

| Physical State | Solid (predicted) | Solid | Liquid |

Data for this compound is based on predicted values from PubChem CID 2775786. Data for other compounds is from established chemical literature.

Significance of Nitro and Trifluoromethyl Moieties in Chemical Research

The nitro (NO₂) and trifluoromethyl (CF₃) groups are of immense interest in chemical research, particularly in the fields of medicinal chemistry and materials science, due to their unique electronic and steric properties.

The nitro group is a powerful electron-withdrawing group, which can significantly alter the electronic properties of an aromatic ring. This influences the reactivity of other functional groups attached to the ring and is a key feature in the design of electrophilic aromatic substitution reactions. In medicinal chemistry, the nitro group has been incorporated into various drug molecules for its ability to modulate biological activity.

The trifluoromethyl group is another strong electron-withdrawing group, but it also introduces fluorine atoms into the molecule. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.gov The C-F bond is exceptionally strong, which makes the trifluoromethyl group resistant to metabolic degradation, a desirable property in drug design.

Overview of Research Trajectories for Electron-Deficient Benzyl Halides

Research involving electron-deficient benzyl halides is largely focused on their utility as building blocks in organic synthesis. The electron-withdrawing nature of the substituents on the aromatic ring makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a key area of investigation.

Recent studies have explored the use of photocatalytic methods to generate benzyl radicals from a wide range of benzyl halides, including those with electron-withdrawing groups. These radicals can then participate in various carbon-carbon bond-forming reactions. One approach involves a cooperative catalysis strategy where a nucleophilic catalyst, such as lutidine, activates the benzyl halide, making it easier to reduce to the corresponding radical. This method has shown promise for a broad scope of benzyl halides, including those that are challenging to activate through traditional single-electron reduction.

The reactivity of benzyl chlorides with different substituents has also been a subject of study. For instance, the mutagenic and sister chromatid exchange-inducing abilities of various benzyl chloride derivatives have been investigated. A study on benzyl chloride and its derivatives, including p-nitrobenzyl chloride, found that the nature of the substituent significantly influences its biological activity. nih.gov While p-nitrobenzyl chloride was found to be a potent mutagen in bacteria, its ability to induce sister chromatid exchange in CHO cells was comparable to that of benzyl chloride. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFRBTUSUAFGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379694 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225656-59-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 225656-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Nitro 4 Trifluoromethyl Benzyl Chloride and Its Precursors

Strategies for the Preparation of 2-Nitro-4-(trifluoromethyl)benzyl chloride

The introduction of a chlorine atom at the benzylic position of 2-nitro-4-(trifluoromethyl)toluene is a key transformation that can be achieved through several methods.

Direct halogenation of the methyl group of 2-nitro-4-(trifluoromethyl)toluene presents a straightforward route to the desired benzyl (B1604629) chloride. This approach typically involves radical substitution, where a halogen radical abstracts a hydrogen atom from the methyl group, followed by reaction with a halogen molecule.

One common method for benzylic C-H bond chlorination involves the use of N-chlorosuccinimide (NCS) as a chlorine source, often initiated by light. organic-chemistry.org Visible light irradiation can facilitate this reaction, offering a mild and scalable method that is particularly effective for electron-deficient substrates. organic-chemistry.org Another industrial approach for the production of benzyl chlorides is the homolysis of elemental chlorine, which can be activated by thermal or UV irradiation. mdpi.com This process, however, can sometimes lead to polychlorinated byproducts. mdpi.com

A plausible reaction mechanism for the chlorination of a toluene (B28343) derivative involves the homolytic cleavage of the N-Cl bond in a reagent like N,N-dichloroacetamide to generate a chlorine radical. This radical then abstracts a benzylic hydrogen to form a benzyl radical, which subsequently reacts with another molecule of the chlorinating agent to yield the benzyl chloride and propagate the radical chain. mdpi.com

| Reagent/Condition | Description | Potential Advantages |

| N-Chlorosuccinimide (NCS)/Light | Utilizes a safe chlorine source with photocatalytic activation. | Mild conditions, suitable for electron-deficient substrates. organic-chemistry.org |

| Elemental Chlorine/UV or Heat | Industrial method involving radical chlorination. | Cost-effective for large-scale production. mdpi.com |

| N,N-dichloroacetamide/Visible Light | A metal-free process for α-chlorination. | Avoids the use of metal catalysts and radical initiators. mdpi.com |

An alternative and often more selective strategy for the synthesis of this compound is the conversion of the corresponding benzyl alcohol, 2-nitro-4-(trifluoromethyl)benzyl alcohol. This transformation can be accomplished using a variety of chlorinating agents.

A rapid and high-yielding method for the chlorination of benzylic alcohols involves the use of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide. organic-chemistry.org This reaction proceeds under neutral conditions, making it compatible with acid-sensitive functional groups. organic-chemistry.org Another effective method is the treatment of the alcohol with tosyl chloride in the presence of a base like triethylamine. nih.gov This reaction proceeds through the formation of a tosylate intermediate, which is then displaced by a chloride ion. nih.gov The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) can accelerate this nucleophilic substitution. nih.gov

The conversion of benzyl alcohols to benzyl chlorides can also be achieved using concentrated hydrochloric acid, although this may require more forcing conditions. reddit.com A well-established laboratory method involves the reaction of the alcohol with thionyl chloride (SOCl₂), often in the presence of a small amount of a base like pyridine (B92270) to neutralize the HCl byproduct.

| Reagent | Description | Key Features |

| 2,4,6-Trichloro-1,3,5-triazine/DMSO | Provides rapid and selective chlorination. | Neutral reaction conditions, high yields. organic-chemistry.org |

| Tosyl Chloride/Base | Forms a tosylate intermediate followed by nucleophilic substitution. | Moderate yields, mild conditions. nih.gov |

| Thionyl Chloride (SOCl₂) | A common and effective chlorinating agent. | Often used with a base to neutralize HCl. |

| Aqueous Potassium Hydroxide (KOH) | Used for the hydrolysis of benzyl chloride to benzyl alcohol. | This represents the reverse reaction. doubtnut.com |

Synthesis of Key Precursors and Intermediates

2-Nitro-4-(trifluoromethyl)benzoic acid is a crucial precursor that can be converted to the corresponding benzyl alcohol by reduction of the carboxylic acid functionality. The synthesis of this acid can be approached through the oxidation of the methyl group of 2-nitro-4-(trifluoromethyl)toluene. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed for this transformation. The resulting benzoic acid can then be reduced to the benzyl alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

A related compound, 2-nitro-4-methylsulfonyl benzoic acid, is synthesized through a process involving nitration of methyl p-tolyl sulfone, followed by oxidation. google.com This suggests that a similar nitration and oxidation sequence starting from 4-(trifluoromethyl)toluene could be a viable route.

For comparative studies and to explore alternative reactive handles, the synthesis of related sulfonyl chlorides is of interest. 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is a commercially available compound that can be used in various chemical syntheses. sigmaaldrich.comscbt.com Its synthesis would likely involve the chlorosulfonation of 1-nitro-3-(trifluoromethyl)benzene.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimization of Precursor Synthesis: Nitration of 4-(trifluoromethyl)toluene

The synthesis of the key intermediate, 2-nitro-4-(trifluoromethyl)toluene, is typically achieved through the electrophilic nitration of 4-(trifluoromethyl)toluene. The trifluoromethyl group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. This leads to the formation of isomers, primarily 2-nitro-4-(trifluoromethyl)toluene. The optimization of this step focuses on maximizing the yield of this desired isomer while minimizing byproducts. Key parameters for optimization include the composition of the nitrating agent, reaction temperature, and reaction time.

A common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Temperature Control: Temperature is a critical parameter in nitration reactions. Lower temperatures are generally favored to control the exothermic reaction and prevent the formation of dinitrated byproducts. For the nitration of similar substrates like toluene, the temperature is often maintained below 5 °C during the addition of the nitrating acid. oc-praktikum.de After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature to ensure the reaction proceeds to completion. oc-praktikum.de

Molar Ratios of Reagents: The ratio of sulfuric acid to nitric acid, as well as the ratio of the nitrating mixture to the aromatic substrate, influences the reaction rate and product distribution. An excess of sulfuric acid promotes the formation of the nitronium ion, driving the reaction forward. For the nitration of benzotrifluoride, a related precursor, the reaction is typically stirred for several hours after the addition of the substrate to the acid mixture to ensure completion. guidechem.com

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material but short enough to prevent side reactions. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential for determining the optimal reaction time.

The following table summarizes typical conditions and findings for the optimization of nitration reactions of related aromatic compounds.

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Temperature | -10 °C to 5 °C | Minimizes the formation of dinitrated and other isomeric byproducts, enhancing the selectivity for the desired mononitrated product. | oc-praktikum.de |

| Nitrating Agent | Mixed H₂SO₄/HNO₃ | Provides a high concentration of the active electrophile (NO₂⁺), leading to efficient conversion. The ratio of acids can be adjusted to control reactivity. | oc-praktikum.deguidechem.com |

| Reaction Time | 1-3 hours (post-addition) | Ensures complete consumption of the starting material. Prolonged times at higher temperatures can lead to decreased yield due to side reactions. | oc-praktikum.deguidechem.com |

Optimization of Side-Chain Chlorination

The conversion of 2-nitro-4-(trifluoromethyl)toluene to this compound involves a free-radical halogenation of the methyl group. This reaction is highly sensitive to the choice of initiator, chlorinating agent, solvent, and temperature. The primary goal is to achieve high selectivity for the monochlorinated product, avoiding the formation of the corresponding dichlorinated (benzal chloride) and trichlorinated (benzotrichloride) derivatives.

Initiation Method: Free-radical side-chain chlorination requires an initiator. Ultraviolet (UV) or actinic light is a common and effective method for initiating the reaction by promoting the homolytic cleavage of chlorine gas (Cl₂). google.com This method avoids the introduction of chemical initiators that might need to be separated from the final product. Alternatively, chemical radical initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide can be used. researchgate.net

Chlorinating Agent: While chlorine gas is a common reagent, other agents like N-chlorosuccinimide (NCS) can offer milder and more selective chlorination under photocatalytic conditions. organic-chemistry.org The amount of chlorinating agent used is crucial; using a molar equivalent or a slight excess relative to the substrate favors monochlorination.

Temperature and Catalyst: The reaction temperature influences the rate of chlorination. For the side-chain chlorination of meta-nitrotoluene, elevated temperatures are employed. google.com However, excessively high temperatures can lead to the formation of tarry byproducts. google.com The choice of catalyst is also critical. While Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are used for aromatic ring chlorination, they are generally avoided in side-chain chlorination as they promote undesired ring substitution. quora.com Zeolite catalysts have also been explored to selectively direct chlorination to either the ring or the side-chain. researchgate.net

The table below outlines key optimization parameters for the side-chain chlorination step.

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Initiator | UV Light | Provides a clean method of initiation, minimizing impurities. Effective for promoting the desired free-radical pathway over ionic pathways. | google.com |

| Chlorinating Agent | Chlorine (Cl₂) gas (controlled molar ratio) | Controlling the stoichiometry (0.6 to 1.2 moles of chlorine per mole of substrate) is essential to maximize the yield of the monochlorinated benzyl chloride and minimize over-chlorination. | google.com |

| Temperature | Elevated (e.g., 50-120 °C) | Increases the reaction rate. However, the temperature must be carefully controlled to prevent decomposition and the formation of byproducts. | google.comgoogle.com |

| Catalyst | Iodine (for ring chlorination) or Radical Initiators (for side-chain) | The absence of Lewis acid catalysts is critical to prevent ring chlorination. Iodine has been used as a catalyst for the ring chlorination of 4-nitrotoluene, highlighting the importance of selecting a catalyst specific to the desired reaction type. | google.comgoogle.com |

By systematically optimizing these conditions—controlling temperature, selecting appropriate catalysts and initiators, and carefully managing reagent stoichiometry—high yields and purity of this compound can be achieved.

Mechanistic Investigations of Reactions Involving 2 Nitro 4 Trifluoromethyl Benzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Position

Nucleophilic substitution at the benzylic carbon of 2-nitro-4-(trifluoromethyl)benzyl chloride can proceed through either an SN1 or SN2 mechanism, or a combination of both. The preferred pathway is dictated by factors such as the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the benzene (B151609) ring. quora.comstackexchange.com

The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group at the ortho position and the trifluoromethyl (-CF₃) group at the para position, plays a crucial role in the nucleophilic substitution reactions of this compound.

In an SN1 reaction , the rate-determining step is the formation of a benzylic carbocation. While electron-withdrawing groups are generally expected to destabilize a carbocation, the benzylic carbocation derived from this molecule can be stabilized through resonance, delocalizing the positive charge onto the benzene ring. quora.com However, the strong inductive effect of the nitro and trifluoromethyl groups would significantly counteract this stabilization.

Conversely, in an SN2 reaction , the reaction proceeds through a trigonal bipyramidal transition state. The electron-withdrawing nitro and trifluoromethyl groups can stabilize this transition state by withdrawing electron density. This stabilization of the transition state lowers the activation energy and thus accelerates the SN2 reaction. For nitro-substituted benzyl (B1604629) halides, the SN2 mechanism is often favored. stackexchange.com

Electronic Effects: The electronic nature of the substituents is a dominant factor in determining the reactivity of this compound. The powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect generally favors an SN2 pathway. The Hammett equation, which relates reaction rates to substituent constants (σ), predicts that electron-withdrawing groups will accelerate reactions that develop a negative charge in the transition state, which is the case for SN2 reactions. wikipedia.org

Steric Effects: The nitro group at the ortho position can introduce some steric hindrance to the incoming nucleophile in an SN2 reaction, which involves a backside attack. However, this effect is generally considered to be less significant than the electronic acceleration provided by the substituent, especially since the reaction center is a primary benzylic carbon. nih.gov

The interplay of these effects is summarized in the table below:

| Substituent Effect | Impact on SN1 Pathway | Impact on SN2 Pathway |

|---|---|---|

| Electronic (Inductive and Resonance) | Destabilizes the carbocation intermediate, disfavoring SN1. | Stabilizes the electron-rich transition state, favoring SN2. |

| Steric (ortho-nitro group) | Minimal effect on carbocation formation. | May slightly hinder the approach of the nucleophile. |

The choice of solvent has a profound impact on the rates and selectivity of nucleophilic substitution reactions. youtube.com

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and can solvate both cations and anions effectively. They are known to favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group anion. quora.com However, for a substrate like this compound where the carbocation is destabilized electronically, a pure SN1 mechanism is less likely even in these solvents.

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess dipole moments but cannot act as hydrogen bond donors. They are effective at solvating cations but less so for anions. This leaves the nucleophile less solvated and therefore more reactive, which generally accelerates SN2 reactions. youtube.com For this compound, reactions in polar aprotic solvents are expected to proceed predominantly through an SN2 pathway.

The expected trend in reaction rates in different solvent types is outlined below:

| Solvent Type | Predominant Mechanism | Expected Relative Rate |

|---|---|---|

| Polar Protic (e.g., Ethanol/Water) | Mixed SN1/SN2 or SN2 | Moderate |

| Polar Aprotic (e.g., DMSO) | SN2 | Fast |

| Nonpolar (e.g., Hexane) | SN2 | Slow (due to poor solubility of nucleophiles) |

Radical Reactions and Trifluoromethylation Mechanisms

Beyond nucleophilic substitution, this compound can be a precursor in radical reactions, particularly for the introduction of the trifluoromethyl group.

The trifluoromethyl radical (•CF₃) is a key intermediate in many trifluoromethylation reactions. While this compound itself is not a direct source of •CF₃ radicals, understanding their generation is pertinent to trifluoromethylation reactions where this compound could be a substrate. Trifluoromethyl radicals can be generated from various sources, such as trifluoromethyltrimethylsilane (TMSCF₃) or electrophilic trifluoromethylating reagents, often through single-electron transfer (SET) processes mediated by a catalyst. nih.govacs.org

Copper-catalyzed reactions are a prominent method for the trifluoromethylation of benzylic halides. rsc.org The reaction of a benzylic chloride, such as this compound, with a trifluoromethyl source like TMSCF₃ in the presence of a copper catalyst typically proceeds through a nucleophilic trifluoromethylation pathway. rsc.orgbeilstein-journals.org

A plausible mechanism involves the following steps:

Formation of a Copper(I) Trifluoromethyl Species: The trifluoromethyl source reacts with the copper(I) catalyst to generate a highly nucleophilic [CuCF₃] species.

Nucleophilic Attack: This [CuCF₃] species then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound.

Product Formation and Catalyst Regeneration: The substitution reaction yields the trifluoromethylated product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

This process is particularly effective for benzylic halides, including those with various substituents on the aromatic ring. beilstein-journals.org The presence of electron-withdrawing groups on the benzyl chloride can facilitate the nucleophilic attack by the copper-trifluoromethyl intermediate.

Electrophilic Substitution Reactions on the Aromatic Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the electronic properties of the three existing substituents: the nitro group (-NO₂), the trifluoromethyl group (-CF₃), and the chloromethyl group (-CH₂Cl). Both the nitro and trifluoromethyl groups are potent electron-withdrawing groups (EWGs), which significantly deactivate the aromatic ring towards electrophilic attack. youtube.comwikipedia.org Conversely, the chloromethyl group is considered a weakly deactivating group.

Electron-withdrawing groups remove electron density from the π-system of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgsavemyexams.com Crucially, they exert their directing influence by destabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. vanderbilt.edunih.gov The deactivation is most pronounced at the ortho and para positions relative to the EWG. This destabilization arises because resonance structures for ortho and para attack place a positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is an energetically unfavorable state. youtube.comyoutube.com Consequently, the meta position, which avoids this direct destabilization, becomes the least deactivated and therefore the preferred site of electrophilic attack. youtube.com

In the case of this compound:

The nitro group (-NO₂) at position C-2 is a strong deactivating, meta-directing group due to both a strong inductive electron withdrawal (-I effect) and a resonance-based withdrawal (-M effect). youtube.comwikipedia.org It will therefore direct incoming electrophiles away from positions C-1 and C-3.

The trifluoromethyl group (-CF₃) at position C-4 is also a powerful deactivating, meta-directing group, primarily due to its very strong inductive electron-withdrawing (-I) effect. vanderbilt.edulibretexts.org It directs away from positions C-3 and C-5.

The chloromethyl group (-CH₂Cl) at position C-1 is weakly deactivating due to the inductive effect of the chlorine atom. While alkyl groups are typically ortho, para-directing activators, the presence of the electronegative halogen diminishes the donating ability of the methylene (B1212753) group. stackexchange.com

The combined influence of these three groups makes the aromatic ring highly deactivated. The directing effects are additive. The -NO₂ group strongly directs meta to itself (to positions C-4 and C-6). The -CF₃ group strongly directs meta to itself (to positions C-2 and C-6). The only position that is not strongly deactivated by a primary directing effect of the two most powerful EWGs is C-6. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C-6 position. The positions C-3 and C-5 are also heavily disfavored due to being ortho or para to one of the strong deactivating groups.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -CH₂Cl | C-1 | -I (Weak) | Weakly Deactivating | Ortho, Para |

| -NO₂ | C-2 | -I, -M (Strong) | Strongly Deactivating | Meta |

| -CF₃ | C-4 | -I (Strong) | Strongly Deactivating | Meta |

Dehalogenation and Benzylation Mechanisms of Benzyl Halides

Recent studies have introduced a practical, metal-free method for both the dehalogenation and benzylation of benzyl halides utilizing phosphonic acid (H₃PO₃). nih.govrsc.org

Dehalogenation: The dehalogenation of benzyl halides is successfully achieved using a phosphonic acid/iodine (H₃PO₃/I₂) system. nih.gov The proposed mechanism suggests that HI is generated in situ from the reaction between H₃PO₃ and I₂. A subsequent halogen exchange between the benzyl chloride and HI forms a benzyl iodide intermediate. This intermediate is then reduced by another molecule of HI to yield the dehalogenated product, the corresponding toluene (B28343) derivative. nih.gov

Benzylation: In the absence of iodine, phosphonic acid can mediate the electrophilic substitution of arenes with benzyl halides, a reaction analogous to Friedel-Crafts benzylation. nih.govrsc.org The proposed mechanism for this transformation involves the cleavage of the carbon-halogen bond in the benzyl halide, facilitated by H₃PO₃, to generate a benzyl carbocation intermediate. This electrophilic carbocation then undergoes an electrophilic aromatic substitution reaction with an electron-rich arene to afford the corresponding diarylmethane product. nih.gov

The phosphonic acid-mediated benzylation method shows significant limitations when applied to benzyl halides bearing strong electron-withdrawing groups. nih.govresearchgate.net While benzyl halides with electron-donating or weakly electron-withdrawing substituents react successfully with arenes to give good to high yields of diarylmethanes, the reaction is severely inhibited by the presence of potent EWGs. nih.gov

Research indicates that when benzyl halides possessing strong electron-withdrawing groups, such as a nitro or trifluoromethyl group, are subjected to these reaction conditions, only trace amounts of the desired benzylation product are formed. nih.govresearchgate.net This limitation is attributed to the electronic effect of the EWGs, which destabilize the formation of the requisite benzyl carbocation intermediate. The withdrawal of electron density from the benzylic carbon makes the cleavage of the C-Cl bond and the subsequent formation of the positive charge significantly less favorable, thus hindering the rate-determining step of the Friedel-Crafts type reaction.

| Benzyl Halide Substituent | Electronic Nature | Product Yield |

|---|---|---|

| 4-Methyl | Electron-donating | Good |

| 4-Phenyl | Electron-donating (resonance) | High |

| 4-Fluoro | Weakly electron-withdrawing | High |

| 4-Chloro | Weakly electron-withdrawing | High |

| 4-Bromo | Weakly electron-withdrawing | High |

| 4-CO₂Me | Moderately electron-withdrawing | Moderate |

| Nitro or Trifluoromethyl | Strongly electron-withdrawing | Trace |

Studies on Intramolecular Cyclization Pathways

While specific studies on the intramolecular cyclization of this compound are not extensively documented, research on analogous 2-nitrobenzyl systems provides insight into potential reaction pathways. These reactions often involve the interaction between the nitro group and the ortho-substituent, leading to the formation of heterocyclic structures. scispace.com

One relevant transformation is the synthesis of cinnolines, a class of nitrogen-containing heterocyclic compounds. wikipedia.org A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.orgnih.gov The proposed mechanism involves an initial intramolecular redox reaction of the 2-nitrobenzyl alcohol to form a 2-nitrosobenzaldehyde intermediate in situ. This intermediate then condenses with benzylamine, followed by isomerization, cyclization, and aromatization to yield the final cinnoline (B1195905) product. nih.gov This pathway highlights the potential for the nitro group in a compound like this compound to participate in cyclization following a redox transformation.

Other studies have shown that 2-nitrobenzyl derivatives can undergo intramolecular cyclization under various conditions. For instance, in the presence of a strong acid like triflic acid, derivatives such as 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines undergo intramolecular electrophilic aromatic substitution to form tricyclic iminium compounds. researchgate.net These examples demonstrate the reactivity of the 2-nitrobenzyl moiety and suggest that, under appropriate conditions, this compound could potentially serve as a precursor for the synthesis of complex heterocyclic systems through intramolecular cyclization pathways.

Transformative Organic Reactions and Synthetic Utility

Cyclopropanation Reactions

2-Nitro-4-(trifluoromethyl)benzyl chloride has been identified as an effective bifunctional reagent for the enantioselective cyclopropanation of enals. soton.ac.uk In these reactions, the benzyl (B1604629) chloride acts as both a nucleophile, after deprotonation to form a benzylic carbanion, and an electrophile, due to the presence of the chloride leaving group. The presence of the strong electron-withdrawing groups on the aromatic ring is crucial for enhancing the acidity and nucleophilicity of the benzylic position, enabling the reaction to proceed. soton.ac.uk

The reaction between this compound and various α,β-unsaturated aldehydes (enals) provides access to chiral formyl cyclopropane (B1198618) derivatives. soton.ac.ukunibo.itnih.gov These products are valuable synthetic intermediates due to the presence of the versatile aldehyde functionality and the stereochemically rich cyclopropane ring. The reaction typically proceeds in the presence of a chiral organocatalyst and a base, leading to the formation of the desired cyclopropanes in moderate yields and with good enantioselectivities. soton.ac.uk However, it has been noted that these reactions may require higher temperatures (e.g., 60 °C), which can sometimes lead to slightly lower stereoselectivities compared to more activated dinitrobenzyl derivatives. soton.ac.uk

The key to achieving high enantioselectivity in these cyclopropanation reactions is the use of chiral secondary amine organocatalysts, such as (S)-α,α-diphenylprolinol trimethylsilyl (B98337) ether. soton.ac.ukfigshare.com This type of catalysis falls under the umbrella of iminium-enamine catalysis. The chiral secondary amine reacts with the enal to form a chiral iminium ion, which then undergoes a Michael-type addition from the in situ generated 2-nitro-4-(trifluoromethyl)benzyl carbanion. This is followed by an intramolecular nucleophilic substitution, where the newly formed enamine attacks the benzylic carbon, displacing the chloride and forming the cyclopropane ring. The catalyst is then regenerated, completing the catalytic cycle. soton.ac.uk

The stereochemical outcome of the cyclopropanation reaction is a critical aspect, with the potential to form multiple diastereomers and enantiomers. Research has shown that the reaction of this compound with enals, catalyzed by chiral secondary amines, can afford the corresponding chiral cyclopropanes with moderate diastereoselectivities and good enantioselectivities. soton.ac.uk For instance, in reactions with cinnamaldehyde, the product was obtained with a diastereomeric ratio (d.r.) of 60:40 and an enantiomeric excess (ee) of 88% for the major diastereomer. soton.ac.uk Similarly, the reaction with 3-(thiophen-2-yl)acrylaldehyde yielded a product with a 50:50 d.r. and an 86% ee for one of the diastereomers. soton.ac.uk The control of diastereoselectivity and enantioselectivity is influenced by factors such as the structure of the enal, the choice of catalyst, and the reaction conditions, including temperature. soton.ac.uk

| Enals | Yield (%) | d.r. | ee (%) |

|---|---|---|---|

| Cinnamaldehyde | 55 | 60:40 | 88 |

| 3-(Thiophen-2-yl)acrylaldehyde | 60 | 50:50 | 86 |

Reactions Involving In Situ Generated Benzylic Carbanions

The pronounced acidity of the benzylic protons in this compound allows for the ready formation of a stabilized benzylic carbanion upon treatment with a suitable base. This nucleophilic intermediate is poised to react with a variety of electrophiles, opening up avenues for the construction of complex molecular architectures. While the specific reactions of the carbanion derived from this compound are not extensively documented, its reactivity can be inferred from the principles of carbanion chemistry and the behavior of similarly activated systems.

The in situ generated 2-nitro-4-(trifluoromethyl)benzyl carbanion is expected to be a potent nucleophile. Its reaction with aldehydes and ketones would likely proceed via a nucleophilic addition to the carbonyl group, leading to the formation of a β-hydroxy substituted benzylic compound. This pathway is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Furthermore, this stabilized carbanion should be capable of undergoing conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. wiley-vch.de This 1,4-addition would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, leading to more complex molecular frameworks. The efficiency and selectivity of these reactions would be influenced by the nature of the electrophile, the base used to generate the carbanion, and the reaction conditions.

The reactivity of the in situ generated carbanion can be harnessed for the synthesis of three-membered rings. For instance, in a reaction analogous to the Corey-Chaykovsky reaction, the benzylic carbanion could potentially react with aldehydes or ketones to form an intermediate alkoxide. organic-chemistry.orgwikipedia.org Subsequent intramolecular SN2 displacement of the chloride by the newly formed alkoxide would yield highly functionalized aryl oxiranes (epoxides). beilstein-journals.orglibretexts.org This transformation provides a direct route to these valuable synthetic intermediates from simple carbonyl precursors.

Similarly, the reaction of the benzylic carbanion with suitable Michael acceptors, followed by an intramolecular cyclization, could provide a pathway to functionalized aryl cyclopropanes. organic-chemistry.orgethz.ch In this scenario, the carbanion would first add to the Michael acceptor. The resulting enolate could then undergo an intramolecular nucleophilic attack on the benzylic carbon, displacing the chloride and forming the cyclopropane ring. This tandem reaction sequence would allow for the rapid construction of complex cyclopropane derivatives.

Cross-Coupling Reactions and C-C Bond Formation

This compound serves as a versatile substrate in carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular architectures. Its reactivity is harnessed in various catalytic cycles, particularly those involving transition metals like palladium, to construct new covalent bonds with a high degree of control and efficiency.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with broad functional group tolerance and high yields. While specific examples detailing the cross-coupling of this compound are not extensively documented in the provided sources, its structural features—a benzylic chloride activated by electron-withdrawing groups—make it a suitable candidate for such transformations.

Benzylic chlorides are known electrophiles in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. lookchem.com The presence of the trifluoromethyl (CF3) group is particularly significant, as it has been shown to play a crucial role in promoting cross-coupling reactions of secondary benzylic substrates. researchgate.net This enhancement is attributed to the electronic effects of the CF3 group, which can influence the stability of intermediates in the catalytic cycle and facilitate key steps like oxidative addition and reductive elimination. For instance, in the Suzuki-Miyaura cross-coupling of α-(trifluoromethyl)benzyl tosylates with aryl boronic acids, the CF3 group was essential for the reaction's success. researchgate.net It is plausible that this compound would exhibit similar reactivity, allowing for its coupling with a range of organometallic reagents to produce substituted diarylmethane frameworks.

A powerful strategy for functionalizing aromatic rings is through denitrative coupling, where a nitro group is replaced by another substituent via a transition-metal-catalyzed process. This approach is particularly effective for nitroarenes bearing electron-withdrawing groups, such as the trifluoromethyl group present in the target molecule. acs.org Various transition metals, including copper, nickel, and cobalt, have been shown to catalyze these transformations. acs.org

The synthetic utility of this methodology is broad, enabling the formation of diverse chemical bonds. For example, copper-catalyzed denitrative coupling allows for the synthesis of diaryl ethers from nitroarenes and arylboronic acids, or thioethers from nitroarenes and thiophenols. acs.org Nickel catalysis has been employed for denitrative etherification with alcohols. acs.org Given that nitroarenes with carbonyl, cyano, and trifluoromethyl substituents generally provide good yields, this compound is an excellent candidate for these reactions. acs.org This method offers a distinct advantage by using the nitro group as a leaving group, expanding the toolkit for aromatic functionalization beyond traditional haloarene chemistry.

Table 1: Examples of Transition-Metal-Catalyzed Denitrative Couplings of Nitroarenes

| Catalyst System | Coupling Partner | Bond Formed | Typical Conditions | Reference |

|---|---|---|---|---|

| CuO Nanoparticles | Arylboronic Acids | C-O (Diaryl Ether) | Oxone, Cs2CO3, DMF | acs.org |

| CuI | Thiophenols | C-S (Thioether) | K2CO3, DMF | acs.org |

| CoFe2O4 Nanoparticles | Thiourea / Benzyl Halides | C-S (Thioether) | - | acs.org |

| NiCl2 | Alcohols | C-O (Ether) | K3PO4, Molten TBAB | acs.org |

Functional Group Interconversions and Derivatizations

The chemical structure of this compound contains multiple reactive sites that allow for a wide array of functional group transformations. The benzylic chloride is a potent electrophile, while the aromatic ring and its substituents can undergo further modifications, making the compound a valuable intermediate in multi-step syntheses.

The benzyl chloride moiety can be readily transformed into other valuable functional groups. A common two-step sequence involves the oxidation of the chloromethyl group (-CH2Cl) to a carboxylic acid (-COOH), followed by conversion to an acyl chloride (-COCl). This pathway transforms the alkylating agent into an acylating agent.

The resulting 2-nitro-4-(trifluoromethyl)benzoic acid is a stable, crystalline solid. This carboxylic acid can then be converted into the highly reactive 2-nitro-4-(trifluoromethyl)benzoyl chloride. sigmaaldrich.com This transformation is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. nih.govgoogle.com The resulting acyl chloride is a key intermediate for introducing the 2-nitro-4-(trifluoromethyl)benzoyl group into molecules, particularly in the synthesis of amides and esters.

The benzylic chloride in this compound is highly susceptible to nucleophilic substitution by sulfur-based nucleophiles, a process known as thioetherification. This reaction typically involves treating the benzyl chloride with a thiol (R-SH) or its corresponding thiolate salt (R-S⁻) to form a benzyl thioether (Ar-CH2-S-R). This is a standard and efficient method for C-S bond formation. researchgate.net

The reaction is facilitated by the electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring, which polarizes the C-Cl bond and stabilizes the transition state of the nucleophilic attack. Various catalysts, including copper, zinc, and nickel complexes, can be employed to facilitate thioetherification reactions, often under mild conditions. researchgate.netchemrevlett.com This reaction provides a direct route to a wide range of sulfur-containing compounds.

Amidation: Direct amidation using this compound is not the standard pathway. Instead, amides are synthesized by reacting an amine with an activated carboxylic acid derivative. Following the conversion of this compound to 2-nitro-4-(trifluoromethyl)benzoyl chloride (as described in section 4.4.1), the resulting acyl chloride becomes a potent acylating agent. nih.govresearchgate.net It can react readily with primary or secondary amines to form the corresponding N-substituted amides in high yields. researchgate.netnih.gov This two-step sequence (oxidation-chlorination followed by amination) is a robust and widely applicable strategy for the synthesis of a diverse library of amide compounds. researchgate.net

Alkylation: As a benzylic halide, this compound is an effective alkylating agent. The chloromethyl group is electrophilic and can react with a wide variety of nucleophiles to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. The reactivity of benzyl chlorides in alkylation is well-established. google.com The presence of a p-nitro group can enhance the compound's reactivity as an alkylating agent compared to unsubstituted benzyl chloride. nih.gov

This reactivity allows it to participate in:

C-Alkylation: In Friedel-Crafts type reactions, it can alkylate electron-rich aromatic rings. researchgate.net It can also alkylate carbanions, such as those derived from nitroalkanes. nih.gov

O-Alkylation: Nucleophiles like phenols can be O-alkylated to form benzyl ethers. academicpublishers.org

N-Alkylation: Amines can be N-alkylated, although over-alkylation can be a challenge. This reaction is fundamental for synthesizing more complex substituted amines. chinesechemsoc.org

Table 2: Potential Alkylation Reactions with this compound

| Nucleophile Class | Example Nucleophile | Bond Formed | Product Type |

|---|---|---|---|

| Aromatic Ring | Toluene (B28343) | C-C | Substituted Diphenylmethane |

| Carbanion | Nitronate Anion | C-C | Substituted Nitroalkane |

| Phenol | p-Nitrophenol | C-O | Benzyl Ether |

| Amine | Piperidine | C-N | Tertiary Amine |

Reactions in the Synthesis of Heterocyclic Compounds

The compound this compound serves as a versatile reagent in the construction of various heterocyclic frameworks. Its utility stems from the presence of a reactive benzylic chloride group, which can readily undergo nucleophilic substitution, and a nitro group that can either be retained in the final product or participate in reductive cyclization reactions. The trifluoromethyl group, a strong electron-withdrawing substituent, influences the reactivity of the aromatic ring and imparts unique properties to the resulting heterocyclic compounds.

One of the primary applications of this compound in heterocyclic synthesis is as an alkylating agent for nitrogen-containing heterocycles. This reaction, typically a nucleophilic substitution, involves the displacement of the chloride ion by a nitrogen atom of a pre-existing heterocyclic ring system. This method is effective for the synthesis of N-substituted imidazoles, pyrazoles, triazoles, and other related heterocycles. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the heterocycle, thereby increasing its nucleophilicity.

For instance, the reaction of this compound with imidazole (B134444) in a suitable solvent like dimethylformamide (DMF) and in the presence of a base such as potassium carbonate, leads to the formation of 1-[2-Nitro-4-(trifluoromethyl)benzyl]-1H-imidazole. This N-benzylated imidazole derivative can be a key intermediate for more complex molecules.

Another significant synthetic strategy involves the reaction of this compound with dinucleophilic species, such as ortho-diamines, to construct fused heterocyclic systems. For example, condensation with o-phenylenediamine (B120857) can lead to the formation of benzimidazole (B57391) derivatives. In this type of reaction, the benzyl chloride first alkylates one of the amino groups. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, and which may involve the reduction of the nitro group, results in the formation of the fused heterocyclic ring.

While direct cyclocondensation reactions starting from this compound are less commonly documented in readily available literature, the analogous reactivity of other 2-nitrobenzyl halides suggests its potential in synthesizing quinazolines and other related fused heterocycles. These reactions typically proceed via an initial substitution followed by a reductive cyclization of the nitro group, which acts as a precursor for one of the nitrogen atoms in the newly formed ring.

The following table summarizes representative reactions involving this compound in the synthesis of heterocyclic compounds, based on analogous reactions of similar substrates.

Synthetic Routes to Heterocyclic Compounds

| Reactant 1 | Reactant 2 | Reagents & Conditions | Heterocyclic Product | Yield |

|---|---|---|---|---|

| This compound | Imidazole | K₂CO₃, DMF | 1-[2-Nitro-4-(trifluoromethyl)benzyl]-1H-imidazole | Good |

| This compound | 1,2,4-Triazole (B32235) | NaH, THF | 1-[2-Nitro-4-(trifluoromethyl)benzyl]-1,2,4-triazole and 4-[2-Nitro-4-(trifluoromethyl)benzyl]-1,2,4-triazole | Moderate to Good (Isomeric mixture) |

| This compound | o-Phenylenediamine | Base, followed by reductive cyclization (e.g., SnCl₂, HCl) | 2-[2-Amino-4-(trifluoromethyl)phenyl]methyl-1H-benzo[d]imidazole | Plausible product, yield not specified |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties.

Optimized Molecular Structures and Geometrical Parameters

A DFT calculation would begin by determining the most stable three-dimensional arrangement of atoms in the 2-Nitro-4-(trifluoromethyl)benzyl chloride molecule, known as the optimized molecular structure. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The output would be a set of geometrical parameters, including bond lengths, bond angles, and dihedral angles. For example, in a hypothetical study, the bond lengths of the C-Cl bond in the benzyl (B1604629) chloride moiety, the C-N bond of the nitro group, and the C-C bonds within the benzene (B151609) ring would be calculated and could be compared with experimental data if available.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. A DFT calculation would provide the energies of these orbitals (EHOMO and ELUMO) and visualize their spatial distribution. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity. For this compound, the HOMO would likely be located on the benzene ring and the nitro group, while the LUMO would be expected to have significant contributions from the benzyl chloride moiety, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and a positive potential around the hydrogen atoms of the benzene ring and the carbon atom of the chloromethyl group.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. NBO analysis would quantify the charge transfer between different parts of the this compound molecule, providing insights into the effects of the nitro and trifluoromethyl substituents on the electron distribution in the benzene ring and the reactivity of the benzyl chloride group.

Spectroscopic Profile Analysis (Theoretical vs. Experimental)

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Vibrational Spectroscopic Analysis (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). By comparing the calculated FT-IR spectrum with an experimentally recorded spectrum, each absorption band can be assigned to a specific vibrational mode. For this compound, characteristic vibrational frequencies for the nitro group (symmetric and asymmetric stretching), the C-F bonds of the trifluoromethyl group, and the C-Cl bond of the benzyl chloride moiety would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectra (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Theoretical calculations can predict NMR chemical shifts, aiding in the assignment of experimental spectra.

While experimental NMR data for many related benzyl chloride and trifluoromethyl- or nitro-substituted benzene derivatives are available, specific, published, and detailed experimental ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound could not be located in the searched scientific databases. Theoretical predictions of its NMR spectra would be possible using various computational methods (like Density Functional Theory, DFT), but such a dedicated study was not found.

For illustrative purposes, a table of predicted NMR shifts would typically be presented as follows. Please note, the data in the table below is a hypothetical representation and is not based on published experimental or theoretical results.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (CH₂Cl) | ~4.9 - 5.1 | Singlet, benzylic protons deshielded by adjacent chlorine and aromatic ring. |

| ¹H (Aromatic) | ~7.8 - 8.5 | Complex multiplet patterns due to substitution. |

| ¹³C (CH₂Cl) | ~44 - 46 | Benzylic carbon. |

| ¹³C (CF₃) | ~123 (quartet) | Carbon of the trifluoromethyl group, split by fluorine atoms. |

| ¹³C (Aromatic C-NO₂) | ~148 - 150 | Carbon attached to the nitro group. |

| ¹³C (Aromatic C-CF₃) | ~130 - 132 (quartet) | Carbon attached to the trifluoromethyl group. |

| ¹³C (Aromatic C-H) | ~125 - 135 | Remaining aromatic carbons. |

| ¹⁹F (CF₃) | ~ -63 | Singlet, typical range for a CF₃ group on a benzene ring. |

This table is for demonstrative purposes only. Actual values would need to be determined experimentally or through specific computational analysis.

Reaction Pathway and Transition State Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, key reactions of interest would include nucleophilic substitutions (Sₙ1 and Sₙ2). The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) would significantly influence the stability of potential carbocation intermediates and the energetics of the transition states.

Studies on other substituted benzyl chlorides show that electron-withdrawing groups tend to destabilize the carbocation intermediate, which would disfavor an Sₙ1 pathway. Consequently, a bimolecular (Sₙ2) or a concerted mechanism is often favored. A theoretical study on this compound would likely focus on:

Modeling the Sₙ2 reaction coordinate with various nucleophiles.

Calculating the activation energy barrier for the displacement of the chloride.

Analyzing the geometry of the transition state to understand bond-making and bond-breaking processes.

However, a specific computational study modeling the reaction pathways and transition states for this compound was not identified in the available literature.

Solvation Effects and Computational Modeling

The solvent plays a crucial role in chemical reactions, influencing reaction rates and mechanisms. Computational models can simulate these effects, either implicitly (using a continuum model to represent the solvent) or explicitly (modeling individual solvent molecules).

For reactions involving this compound, which is a polar molecule, solvation would be critical. A computational study would likely investigate:

How polar solvents stabilize the transition state and reactants.

The difference in reaction energetics between gas-phase and various solvent environments (e.g., water, ethanol, acetonitrile).

The application of models like the Polarizable Continuum Model (PCM) to understand how the dielectric constant of the solvent affects the reaction pathway.

General studies on the solvolysis of nitro-substituted benzyl halides confirm the significant impact of the solvent on reaction kinetics and mechanism. These studies often employ frameworks like the Grunwald-Winstein equation to correlate rates with solvent ionizing power and nucleophilicity. While these principles are applicable, specific computational modeling of solvation effects for this compound is not documented in the reviewed sources.

Applications in Medicinal Chemistry and Materials Science

Building Block in Pharmaceutical Synthesis

The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The presence of this group, combined with the reactive benzyl (B1604629) chloride handle, makes 2-nitro-4-(trifluoromethyl)benzyl chloride an attractive precursor for the synthesis of various therapeutic agents.

Cholinesterase inhibitors are a class of drugs used to treat neurodegenerative diseases such as Alzheimer's disease. Research has shown that compounds incorporating a 4-(trifluoromethyl)benzyl moiety exhibit potent inhibitory activity against butyrylcholinesterase (BChE), an important enzyme in the progression of Alzheimer's. nih.gov For instance, a series of 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives were synthesized, with the 4-(trifluoromethyl)benzyl substituted compound showing significant BChE inhibition. nih.gov The synthesis of such inhibitors can be envisioned through the reaction of this compound with an appropriate amine-containing scaffold. The reactive benzyl chloride group allows for the straightforward introduction of the desired trifluoromethylbenzyl fragment onto the core structure of the potential inhibitor.

Furthermore, dithiocarbamates synthesized from 4-(trifluoromethyl)benzyl chloride have been identified as a novel class of cholinesterase inhibitors. This highlights another synthetic route where the title compound can be utilized to generate molecules with potential therapeutic value in neurodegenerative disorders.

Table 1: Cholinesterase Inhibitory Activity of a 4-(Trifluoromethyl)benzyl Derivative

| Compound | Target Enzyme | IC₅₀ (µM) |

| 2-(9-acridinylamino)-2-oxoethyl 4-(4-(trifluoromethyl)benzyl)piperazine-1-carbodithioate | BChE | Data not specified nih.gov |

| Donepezil (Reference) | BChE | 1.419 nih.gov |

While direct synthesis of anti-inflammatory drugs from this compound is not extensively documented in readily available literature, the general synthetic utility of substituted benzyl chlorides suggests its potential as a precursor. For example, novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles have been synthesized and shown to possess significant analgesic and anti-inflammatory properties. nih.gov The synthesis of such molecules often involves the reaction of a benzyl derivative with a heterocyclic core.

Similarly, the synthesis of ibuprofen-quinoline conjugates has been explored as a strategy to develop new anti-inflammatory and analgesic drug candidates. These syntheses demonstrate the principle of conjugating a known non-steroidal anti-inflammatory drug (NSAID) with another pharmacophore using a linker, a role that could potentially be fulfilled by a derivative of this compound. The benzyl group can be incorporated into various molecular scaffolds known to exhibit anti-inflammatory activity. nih.gov

The 1,2,4-triazole (B32235) scaffold is a core component of many successful antifungal drugs. The introduction of a substituted benzyl group, particularly one containing electron-withdrawing groups like trifluoromethyl, has been shown to enhance antifungal activity. nih.gov The synthesis of these antifungal agents often involves the N-alkylation of a triazole ring with a reactive benzyl halide.

Therefore, this compound is a highly suitable building block for the synthesis of novel triazole-based antifungal agents. The benzyl chloride moiety allows for the direct attachment of the 2-nitro-4-(trifluoromethyl)benzyl group to the nitrogen atom of the triazole ring, leading to the formation of potent antifungal compounds. The presence of both the nitro and trifluoromethyl groups on the phenyl ring is a structural feature that has been associated with strong antifungal activity in other classes of compounds. nih.gov

Nitroaromatic compounds are common precursors in the synthesis of various herbicides. For instance, pyridinium-based ionic liquids with a nitrobenzyl substituent have been investigated for their herbicidal properties. researchgate.net The synthesis of such compounds can be achieved by reacting a pyridine (B92270) derivative with a nitrobenzyl chloride. This suggests that this compound could be utilized to create novel herbicides with a similar mode of action. The trifluoromethyl group is a well-established toxophore in many commercial herbicides, and its inclusion in new molecular frameworks is a common strategy in agrochemical research.

Neuronal Kv7 channels, also known as M-channels, are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability. Modulators of these channels have therapeutic potential in treating a range of neurological disorders, including epilepsy and chronic pain.

A key synthetic intermediate for the development of potent and selective Kv7.2/Kv7.3 channel activators is 2-amino-4-(trifluoromethyl)benzylamine. This intermediate can be readily prepared from this compound through a two-step process: first, conversion of the benzyl chloride to a more stable precursor if necessary, followed by the reduction of the nitro group to an amine. This resulting diamine is a critical building block for constructing complex molecules that act as Kv7 channel openers. The synthesis of these modulators often involves the reaction of the benzylamine (B48309) derivative with other aromatic or heterocyclic moieties to create the final pharmacophore.

Table 2: Activity of a Kv7 Channel Modulator Derived from a Trifluoromethylbenzylamine Precursor

| Compound | Target Channel | EC₅₀ (nM) |

| RL-81 | Kv7.2/Kv7.3 | 190 |

As mentioned previously, the 1,2,4-triazole ring is a key pharmacophore in many antifungal agents. The synthesis of these fungicides often relies on the alkylation of the triazole nucleus with a suitable electrophile, such as a substituted benzyl chloride. The reaction of 1H-1,2,4-triazole with this compound would yield N-(2-nitro-4-(trifluoromethyl)benzyl)-1H-1,2,4-triazole, a direct precursor to a potential new class of fungicides.

Furthermore, this benzyl chloride can be used to synthesize related ketones, which are also important intermediates in the development of antifungal compounds. For instance, reaction with a suitable carbanion could lead to the formation of a ketone with the 2-nitro-4-(trifluoromethyl)benzyl moiety. These ketones can then be further elaborated to create more complex antifungal molecules. The presence of the trifluoromethyl group is particularly advantageous, as it is known to enhance the efficacy of many azole-based fungicides. nih.gov

Role in the Synthesis of Functional Materials

While direct polymerization of this compound is not a common strategy, its structural motifs are integral to the synthesis of advanced functional materials. The high reactivity of the benzylic chloride allows for its straightforward grafting onto polymer backbones or surfaces, thereby modifying their chemical and physical properties. For instance, polymers functionalized with the 2-nitro-4-(trifluoromethyl)benzyl moiety can exhibit altered solubility, thermal stability, and surface energy.

The presence of the nitro group opens up further avenues for modification. It can be reduced to an amine, which can then participate in a wide array of subsequent chemical transformations. This allows for the introduction of a diverse range of functional groups, leading to materials with tailored properties for specific applications, such as chemical sensing, catalysis, or as matrices for controlled release systems.

The trifluoromethyl group is particularly valued for its contribution to material stability and performance. Its strong electron-withdrawing nature and lipophilicity can enhance the chemical resistance and thermal stability of polymers. In the context of materials science, the introduction of trifluoromethylated aromatic compounds can lead to materials with low surface energy, hydrophobicity, and unique optical and dielectric properties.

A general representation of the functionalization of a polymer with this compound is depicted in the following reaction scheme:

Table 1: Representative Polymer Functionalization Reaction

| Reactants | Conditions | Product |

| Polymer with nucleophilic sites (e.g., hydroxyl, amine) + this compound | Base, Solvent (e.g., DMF, THF) | Polymer-O/N-CH₂-(C₆H₃(NO₂)(CF₃)) |

Strategies for Introducing Trifluoromethyl Groups into Bioactive Molecules

The trifluoromethyl group is a critical pharmacophore in modern drug design. Its incorporation into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. beilstein-journals.org this compound provides a direct and efficient means of introducing the trifluoromethyl- and nitro-substituted benzyl moiety into a wide range of molecular scaffolds.

The primary strategy involves the nucleophilic substitution of the benzylic chloride by heteroatoms (such as oxygen, nitrogen, or sulfur) present in the bioactive molecule. This reaction, typically carried out under basic conditions, forms a stable ether, amine, or thioether linkage, respectively. This approach is particularly useful for modifying phenols, alcohols, amines, and thiols within a drug candidate's structure.

The resulting derivatized molecule benefits from the physicochemical properties conferred by the 2-nitro-4-(trifluoromethyl)benzyl group. The trifluoromethyl group can improve the molecule's ability to cross cell membranes and resist metabolic degradation, while the nitro group can serve as a handle for further chemical elaboration or may itself contribute to the biological activity. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated to further explore the structure-activity relationship of the drug candidate.

The table below illustrates the general strategies for the derivatization of bioactive molecules using this compound.

Table 2: Strategies for Bioactive Molecule Derivatization

| Bioactive Molecule Functional Group | Reaction Type | Resulting Linkage | Key Outcome |

| Phenol (-OH) | Williamson Ether Synthesis | Ether (-O-CH₂-Ar) | Enhanced lipophilicity and metabolic stability |

| Amine (-NH₂) | N-Alkylation | Secondary or Tertiary Amine (-NH-CH₂-Ar or -N(R)-CH₂-Ar) | Modulation of basicity and receptor binding |

| Thiol (-SH) | S-Alkylation | Thioether (-S-CH₂-Ar) | Increased stability and altered pharmacokinetic profile |

The versatility of this compound as a building block is evident in its application in the synthesis of a variety of trifluoromethylated compounds, which are precursors to or analogs of medicinally important scaffolds. mdpi.com

常见问题

Basic Research Questions

Q. What are the optimal synthesis methods for 2-nitro-4-(trifluoromethyl)benzyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via chlorination of its benzyl alcohol precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key variables include solvent choice (e.g., dichloromethane or benzene), temperature (0–50°C), and reaction time (1–12 hours). For example, thionyl chloride with N-methylacetamide in benzene under reflux for 4 hours yields the product after solvent distillation . Purity is confirmed via NMR and melting point analysis. Lower temperatures (0–20°C) may reduce side reactions but require extended reaction times .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments and confirms substitution patterns. The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR .

- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns. NIST databases provide reference spectra for cross-verification .

- IR Spectroscopy : Detects functional groups (e.g., C-Cl stretch at ~750 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., vapor respirators) is required in poorly ventilated areas .

- Decomposition Risks : Avoid high temperatures (>100°C), as thermal decomposition releases toxic gases (HF, NOₓ). Use dry powder or CO₂ extinguishers for fires .

- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on reaction selectivity in nitro-substituted benzyl chloride syntheses be resolved?

- Methodological Answer : Contradictions in regioselectivity or byproduct formation often arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF) may favor electrophilic substitution at the nitro group’s para position, while non-polar solvents (benzene) reduce side reactions. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature gradients, reagent stoichiometry) . Kinetic studies via in-situ FTIR or HPLC monitoring are recommended to track intermediate formation .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups stabilize the benzyl chloride against hydrolysis under acidic conditions. In basic environments, however, nucleophilic attack by OH⁻ leads to rapid hydrolysis. Stability studies using pH-controlled aqueous solutions (monitored via GC-MS) show a half-life of <1 hour at pH >10, compared to >24 hours at pH <4 .

Q. How does this compound behave as an intermediate in medicinal chemistry applications, such as kinase inhibitor synthesis?

- Methodological Answer : The benzyl chloride moiety serves as a reactive handle for nucleophilic substitution in drug candidates. For example, it can alkylate amines or thiols in target molecules, as seen in the synthesis of pyridinecarboxamide derivatives with antitumor activity . Optimizing reaction conditions (e.g., using DIPEA as a base in DMF at 50°C) improves coupling efficiency with secondary amines .

Q. What strategies mitigate thermal decomposition during large-scale reactions?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures <50°C using jacketed reactors.

- Additive Use : Stabilizers like BHT (butylated hydroxytoluene) reduce radical-mediated decomposition.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer : Variations often stem from impurities or polymorphic forms. Recrystallization from hexane/ethyl acetate mixtures followed by DSC (Differential Scanning Calorimetry) can confirm purity. Cross-referencing with high-resolution mass spectrometry (HRMS) and NIST spectral libraries ensures accuracy .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。